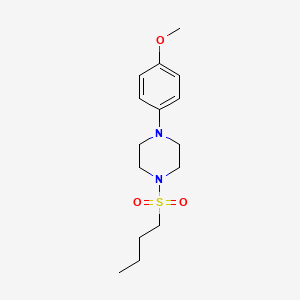![molecular formula C19H19N3O7S B5366131 N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine](/img/structure/B5366131.png)
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine, also known as FNPA, is a synthetic compound that has been extensively studied for its potential use as a research tool in various scientific fields. FNPA has been shown to have a unique mechanism of action that makes it a valuable tool for studying various biological processes.
Mecanismo De Acción
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine works by inhibiting the activity of various enzymes and proteins that are involved in biological processes such as angiogenesis, inflammation, and apoptosis. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in inflammation. This compound has also been shown to inhibit the activity of vascular endothelial growth factor (VEGF), which is a protein that plays a key role in angiogenesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which reduces inflammation. This compound has also been shown to inhibit the activity of VEGF, which reduces angiogenesis. Additionally, this compound has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab. It has a unique mechanism of action that makes it a valuable tool for studying various biological processes. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, the synthesis of this compound can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the study of the long-term effects of this compound on biological systems. Additionally, there is a need for further research on the potential use of this compound in the treatment of various diseases, including cancer. Finally, there is a need for further research on the mechanism of action of this compound and its interactions with various proteins and enzymes in biological processes.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use as a research tool in various scientific fields. It has a unique mechanism of action that makes it a valuable tool for studying various biological processes. This compound has several advantages as a research tool, but there are also some limitations to using it in lab experiments. There are several future directions for research on this compound, including the development of new synthesis methods, the study of its long-term effects, and the potential use in the treatment of various diseases.
Métodos De Síntesis
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine is synthesized by reacting furoyl chloride and 4-nitrocinnamic acid with L-methionine. The reaction takes place in the presence of a base and an organic solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]methionine has been used extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been used to study the role of various proteins and enzymes in biological processes such as angiogenesis, inflammation, and apoptosis.
Propiedades
IUPAC Name |
2-[[(E)-2-(furan-2-carbonylamino)-3-(4-nitrophenyl)prop-2-enoyl]amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S/c1-30-10-8-14(19(25)26)20-17(23)15(21-18(24)16-3-2-9-29-16)11-12-4-6-13(7-5-12)22(27)28/h2-7,9,11,14H,8,10H2,1H3,(H,20,23)(H,21,24)(H,25,26)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRCCEGZLHCXHO-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(=CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCC(C(=O)O)NC(=O)/C(=C\C1=CC=C(C=C1)[N+](=O)[O-])/NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5366071.png)
![N-(5-hydroxypentyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366075.png)
![2-[2-(3-methoxyphenyl)vinyl]-5-(4-phenyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5366083.png)
![1-(2-furoyl)-4-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B5366097.png)
![7-chloro-2-[2-(5-chloro-2-methoxyphenyl)vinyl]-4H-3,1-benzoxazin-4-one](/img/structure/B5366100.png)
![N-[2-(4-ethyl-4H-1,2,4-triazol-3-yl)ethyl]-3-(4-piperidinylmethyl)benzamide](/img/structure/B5366103.png)
![N'-{[2-(4-isopropylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5366110.png)
![2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5366114.png)
![5-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-1H-pyrazole](/img/structure/B5366115.png)

![6-{4-[2-(2-chlorophenoxy)ethoxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5366121.png)
![6-[(3-anilino-1-piperidinyl)carbonyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5366124.png)